Cas no 255885-01-9 (Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]-)
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- Propriedades químicas e físicas
Nomes e Identificadores
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- Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]-
- Dimethylbis(propylcyclopentadienyl)hafnium
- BIS(N-PROPYLCYCLOPENTADIENYL)HAFNIUM DIMETHYL
- 255885-01-9
-
- MDL: MFCD06797429
- Inchi: 1S/2C8H11.2CH3.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H3;/q;;2*-1;
- Chave InChI: CZLDBADBAGEXFR-UHFFFAOYSA-N
- SMILES: [Hf].C(CC)[C]1[CH][CH][CH][CH]1.C(CC)[C]1[CH][CH][CH][CH]1.[CH3-].[CH3-] |^1:4,5,6,7,8,12,13,14,15,16|
Propriedades Computadas
- Massa Exacta: 424.16600
- Massa monoisotópica: 424.16566g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 4
- Complexidade: 51.1
- Contagem de Unidades Ligadas Covalentemente: 5
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0Ų
Propriedades Experimentais
- PSA: 0.00000
- LogP: 5.55120
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H14988-250mg |
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- |
255885-01-9 | 97% | 250mg |
¥1490 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H14988-1g |
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- |
255885-01-9 | 97% | 1g |
¥4260 | 2023-09-19 |
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- Literatura Relacionada
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Informações adicionais sobre Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]-
Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]-: Um Composto Organometálico Avançado para Aplicações Inovadoras
O composto Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]-, identificado pelo CAS No 255885-01-9, representa uma classe de materiais organometálicos com propriedades únicas e aplicações promissoras em diversas áreas tecnológicas. Este composto, que combina átomos de háfnio com ligantes orgânicos, tem atraído atenção significativa devido ao seu potencial em catálise, deposição de filmes finos e síntese de materiais avançados.
Nos últimos anos, a busca por compostos organometálicos estáveis e precursores para deposição química de vapor (CVD) tem crescido exponencialmente, impulsionada pela indústria de semicondutores e nanotecnologia. O Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]- surge como uma alternativa interessante devido à sua estrutura molecular bem definida e características térmicas favoráveis.
Uma das principais vantagens deste composto reside na sua estabilidade térmica moderada, que o torna adequado para processos de deposição em temperaturas intermediárias. Essa propriedade é particularmente valiosa na fabricação de filmes finos de óxido de háfnio, materiais dielétricos de alta-k essenciais para dispositivos eletrônicos modernos.
Do ponto de vista molecular, a estrutura do Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]- apresenta uma geometria interessante, com os ligantes ciclopentadienila proporcionando estabilização eletrônica ao centro metálico. Essa configuração molecular contribui para a reatividade controlada do composto, tornando-o um candidato atraente para aplicações em síntese assimétrica e catálise homogênea.
Na área de nanomateriais funcionais, pesquisadores têm explorado o potencial deste composto como precursor para a síntese de nanopartículas de háfnio e seus derivados. A possibilidade de controlar o tamanho e a morfologia das partículas através da decomposição térmica controlada do Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]- abre novas perspectivas para o desenvolvimento de materiais com propriedades ópticas e eletrônicas ajustáveis.
Outro aspecto relevante é a compatibilidade deste composto com técnicas modernas de deposição atômica por camadas (ALD). A crescente demanda por processos de fabricação precisos e reprodutíveis na indústria de microeletrônica tem impulsionado pesquisas sobre precursores organometálicos otimizados, posicionando o Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]- como um candidato promissor para essa aplicação.
Do ponto de vista da síntese química, o desenvolvimento de rotas eficientes para a produção do Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]- tem sido objeto de estudos recentes. A otimização desses processos visa não apenas aumentar o rendimento, mas também melhorar a pureza do produto final, fator crítico para aplicações de alta tecnologia.
Na área de materiais energéticos, pesquisas preliminares sugerem que derivados deste composto podem apresentar propriedades interessantes para armazenamento de energia e conversão. Embora ainda em fase exploratória, essas investigações apontam para possíveis aplicações em baterias de última geração e células fotovoltaicas.
O estudo das propriedades físico-químicas do Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]-, incluindo sua solubilidade em diferentes solventes orgânicos e comportamento térmico, tem fornecido informações valiosas para o desenvolvimento de formulações otimizadas para diversas aplicações industriais.
Com o avanço das tecnologias de caracterização molecular, como espectroscopia de massa de alta resolução e difração de raios-X de monocristal, a compreensão detalhada da estrutura e reatividade deste composto organometálico tem alcançado novos patamares, permitindo seu uso mais racional em diversas aplicações.
Em resumo, o Háfnio, dimetilbis[(1,2,3,4,5-h)-1-propil-2,4-ciclopentadien-1-il]- (CAS No 255885-01-9) representa um composto versátil com potencial para impactar diversas áreas tecnológicas, desde a microeletrônica até a catálise avançada, destacando-se como um material promissor para enfrentar os desafios tecnológicos do século XXI.
255885-01-9 (Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]-) Produtos relacionados
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